molecular formula C15H16N2O2S B7832298 1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone

1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone

Cat. No.: B7832298
M. Wt: 288.4 g/mol
InChI Key: OFPRPWKBEZBQHY-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone is an organic compound that features a unique combination of an ethoxyphenyl group and a methylpyrimidinyl group connected via a sulfanylethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Methylpyrimidinyl Intermediate: The methylpyrimidinyl group can be synthesized through the reaction of 4-chloropyrimidine with methylamine.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl and methylpyrimidinyl intermediates using a suitable sulfanylating agent, such as thiourea, under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfanyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that have sulfanyl or pyrimidinyl binding sites.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone: Similar structure but with a different position of the methyl group on the pyrimidine ring.

Uniqueness

1-(4-Ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-3-19-13-6-4-12(5-7-13)14(18)9-20-15-8-11(2)16-10-17-15/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPRPWKBEZBQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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